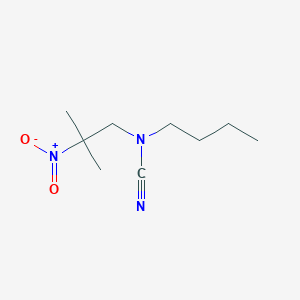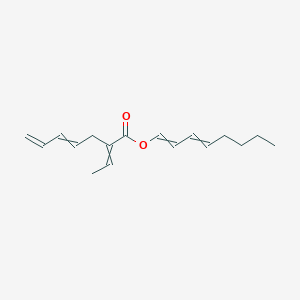
Butyl(2-methyl-2-nitropropyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(2-methyl-2-nitropropyl)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to an amine group (–NH2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(2-methyl-2-nitropropyl)cyanamide typically involves the reaction of butylamine with 2-methyl-2-nitropropyl cyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(2-methyl-2-nitropropyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and cyano derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and cyano derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanamides with different functional groups.
Applications De Recherche Scientifique
Butyl(2-methyl-2-nitropropyl)cyanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl(2-methyl-2-nitropropyl)cyanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The cyano group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylcyanamide: Similar structure but lacks the nitro group.
2-Methyl-2-nitropropylcyanamide: Similar structure but lacks the butyl group.
N-Butyl-2-nitropropylamine: Similar structure but lacks the cyano group.
Uniqueness
Butyl(2-methyl-2-nitropropyl)cyanamide is unique due to the presence of both the butyl and nitro groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90951-40-9 |
|---|---|
Formule moléculaire |
C9H17N3O2 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
butyl-(2-methyl-2-nitropropyl)cyanamide |
InChI |
InChI=1S/C9H17N3O2/c1-4-5-6-11(8-10)7-9(2,3)12(13)14/h4-7H2,1-3H3 |
Clé InChI |
LVTIASIQKAJNAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC(C)(C)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)






![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)



